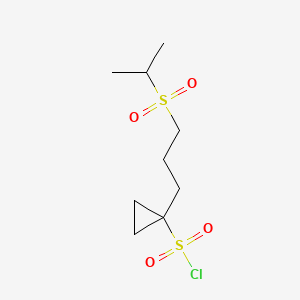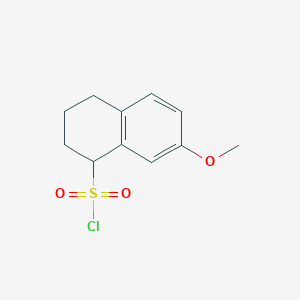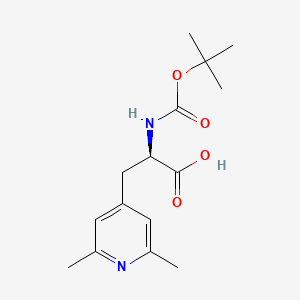
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 2,6-dimethylpyridine.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of Propanoic Acid: The protected amine is then reacted with a suitable reagent to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical transformations.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar protective functionality.
tert-Butyl 2-amino-3-(2,6-dimethylpyridin-4-yl)propanoate: A structurally related compound with a tert-butyl ester group instead of a carboxylic acid.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,6-dimethylpyridine moiety, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
(2R)-3-(2,6-dimethylpyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(7-10(2)16-9)8-12(13(18)19)17-14(20)21-15(3,4)5/h6-7,12H,8H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChIキー |
LDJMDFBWSUZHJM-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=CC(=N1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
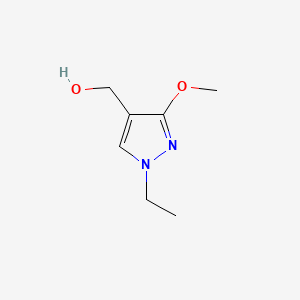
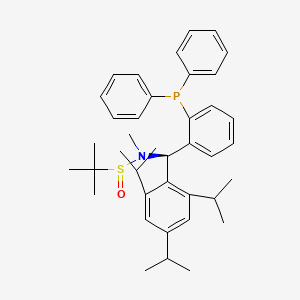
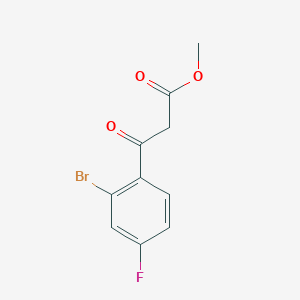
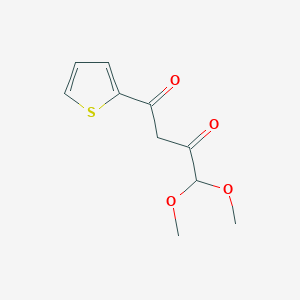
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)

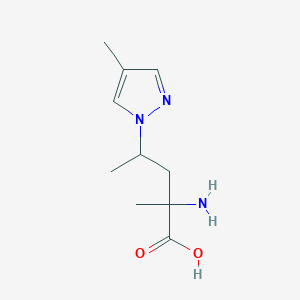
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)

